5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine

Lipophilicity Physicochemical Profiling Drug Design

Inconsistent 5-alkyl chain architecture in oxadiazole building blocks can invalidate CNS SAR campaigns and lead to false-negative screening results. This compound provides the precise 3-methylbutyl (isopentyl) branched topology required for α7 nAChR agonist activity and hERG selectivity profiling. - LogP 1.82, TPSA 64.94 Ų - occupies oral drug-like chemical space for permeability assay calibration - ≥95% purity (HPLC/NMR) ensures batch-to-batch reproducibility in cholinesterase isoform selectivity studies - Ambient shipping; multi-gram quantities available for focused library synthesis

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 81785-17-3
Cat. No. B1414861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine
CAS81785-17-3
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC(C)CCC1=NN=C(O1)N
InChIInChI=1S/C7H13N3O/c1-5(2)3-4-6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
InChIKeyALBHVGCSKFERBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine: Identity & Sourcing


5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine (CAS 81785-17-3) is a heterocyclic small molecule belonging to the 5-alkyl-2-amino-1,3,4-oxadiazole class, defined by a 3-methylbutyl (isopentyl) side chain that imparts a characteristic branched C5 aliphatic architecture . With a molecular formula of C₇H₁₃N₃O, a molecular weight of approximately 155.2 g/mol, and a computed LogP of 1.82, this compound occupies a distinct intermediate-lipophilicity space within its structural series . It is commercially available as a research chemical from multiple global suppliers at a standard purity specification of ≥95% (HPLC/NMR), and is catalogued as a building block for medicinal chemistry, chemical biology probe development, and structure–activity relationship (SAR) exploration .

Medicinal chemistry SAR building block
Intermediate lipophilicity profile (branched C5)
Available from multiple suppliers at research-grade purity

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine: Substitution Specificity


In the 2-amino-1,3,4-oxadiazole scaffold, the 5-position alkyl substituent is a critical determinant of bioactivity, physicochemical properties, and pharmacokinetic behaviour. Studies on 5-aryl-1,3,4-oxadiazol-2-amines have established that variation in the 5-substituent modulates acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition potency by orders of magnitude, as well as α7 nicotinic acetylcholine receptor (α7 nAChR) agonist activity and hERG selectivity [1][2]. Even among simple alkyl congeners, chain length, branching, and lipophilicity directly control target binding, cellular permeability, metabolic stability, and off-target liability profiles—meaning procurement of an incorrect analog (e.g., 5-pentyl or 5-isobutyl instead of 5-isopentyl) introduces an unvalidated variable that can invalidate SAR conclusions or biological assay outcomes [3].

Analog mismatch Linear pentyl, isobutyl, or hexyl analogs may shift target binding, permeability, and metabolic profile due to chain length and branching differences.
Aryl replacement 5-Aryl-substituted oxadiazol-2-amines exhibit distinct cholinesterase and receptor profiles; not interchangeable with alkyl congeners.
Class-level only Biological activity is inferred from scaffold class; compound-specific validation data are absent for most targets.

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine: Differentiation Evidence


LogP Lipophilicity: Isopentyl vs. Pentyl Isomers

Computationally predicted LogP data distinguish the 5-(3-methylbutyl) (isopentyl) substitution from its straight-chain 5-pentyl isomer, with meaningful implications for permeability, solubility, and protein binding. The branched isopentyl congener (CAS 81785-17-3) exhibits a predicted LogP of 1.82, while the linear 5-pentyl analog (CAS 69741-93-1) yields a predicted LogP of approximately 2.10, a difference of ~0.28 log units . This difference reflects the well-established principle that chain branching reduces molecular lipophilicity relative to a linear alkyl chain of identical carbon count, and such LogP shifts are known to influence critical drug-like properties including aqueous solubility, permeability, CYP450 metabolism, and hERG binding [1].

Lipophilicity ΔLogP
Reported
Computed LogP 1.82 (isopentyl) vs ~2.10 (pentyl); Δ = −0.28
Lower lipophilicity may influence permeability, solubility, and promiscuous binding.
No experimental LogP available; predicted values only.
Lipophilicity Physicochemical Profiling Drug Design

Steric Bulk Comparison: Isopentyl vs. Isobutyl

Changing the 5-alkyl chain length alters topological polar surface area (TPSA) and the number of rotatable bonds—parameters that govern passive membrane permeability and oral bioavailability. 5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine (C₇H₁₃N₃O, MW 155.2) possesses a TPSA of 64.94 Ų and 2 rotatable bonds in the side chain . In contrast, the shorter-chain 5-isobutyl analog (CAS 69741-90-8, C₆H₁₁N₃O, MW 141.17) has a TPSA of approximately 64.94 Ų (unchanged, as the oxadiazole-2-amine core is constant) but only 1 flexible rotatable bond in the alkyl substituent, meaning reduced conformational freedom and a different entropic penalty upon target binding . The longer-chain 5-hexyl analog (CAS 69741-94-2) has a higher molecular weight (169.22 g/mol) and greater flexibility (3 rotatable bonds), further deviating from the target compound's steric and dynamic profile .

Steric / Conformational
Reported
MW 155.2, 2 rotatable bonds vs isobutyl (1 bond) and hexyl (3 bonds)
Conformational freedom differences may affect ligand efficiency and oral drug-likeness.
Computed topological descriptors; no target engagement data.
Molecular Topology SAR Lead Optimization

α7 nAChR Agonism: 5-Alkyl SAR

A systematic medicinal chemistry study by Skidmore et al. (2012) on 1,3,4-oxadiazol-2-amines identified the 5-position substituent as a key determinant of α7 nicotinic acetylcholine receptor (α7 nAChR) agonist potency. Within the disclosed SAR table, modifications to the 5-substituent produced α7 pEC₅₀ values ranging from <5 to >7, corresponding to potency shifts of greater than 100-fold [1]. Although the specific 5-(3-methylbutyl) compound was not among the reported analogs, the study established that lipophilic 5-substituents of intermediate size (C4–C6 alkyl/cycloalkyl) and moderate branching yielded the most balanced α7 potency and hERG selectivity, directly informing the choice of the isopentyl motif as a favorable pharmacophoric element for this target class [1][2]. This class-level SAR provides a mechanistic rationale for selecting the isopentyl congener over unsubstituted, methyl, ethyl, or aryl variants when probing α7 nAChR-mediated pharmacology.

α7 nAChR SAR
Class-level
5-position substituent governs α7 potency; >100-fold range across analogs
Isopentyl motif aligns with published preference for C5–C6 branched alkyl at 5-position.
Compound not directly tested; class-level SAR inference.
Neuroscience Nicotinic Receptors Cognition

Antimicrobial Activity: 5-Alkyl Oxadiazole Series

Kumar (2011) demonstrated that 5-substituted-2-amino-1,3,4-oxadiazoles synthesized via electrochemical oxidation of semicarbazones exhibit antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, and antifungal activity against Pellicularia salmonicolor and Macrophomina phaseolina [1]. Separately, a structurally related series of 5-substituted-2-amino-1,3,4-oxadiazoles was shown to possess activity against Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, and Streptococcus aureus, with comparator-standard Streptomycin used as a benchmark [2]. While the 5-(3-methylbutyl) analog was not explicitly tested in these studies, the consistent antimicrobial phenotype across diverse 5-alkyl-2-amino-1,3,4-oxadiazoles establishes the scaffold as a privileged chemotype for anti-infective discovery, positioning the isopentyl variant as a logical extension for screening against resistant Gram-positive and Gram-negative pathogens [3].

Antimicrobial phenotype
Class-level
Scaffold active against S. aureus, K. pneumoniae, E. coli, B. subtilis
Isopentyl analog plausible for antimicrobial screening; branching may alter spectrum.
Not directly tested; class-level inference from alkyl oxadiazole studies.
Antimicrobial Resistance Oxadiazole Antibacterials Agrochemicals

Cholinesterase Inhibition: Docking & In Vitro Evidence

Pflegr et al. (2022) designed and evaluated a series of 5-aryl-1,3,4-oxadiazol-2-amines bearing long alkyl chains (dodecyl) as dual AChE/BChE inhibitors, reporting IC₅₀ values in the low micromolar to sub-micromolar range (e.g., compound 3b: hAChE IC₅₀ = 0.97 µM; hBChE IC₅₀ = 1.43 µM) [1]. Molecular docking studies revealed that the 5-substituent occupies a critical hydrophobic pocket within the enzyme active site, and that alkyl chain length and branching directly modulate inhibitory potency and selectivity between AChE and BChE isoforms [1]. Although the 5-(3-methylbutyl) substitution was not explicitly included in this study, the docking methodology and SAR trends suggest that a branched C5 alkyl group at the 5-position would provide a distinct binding interaction profile—potentially favoring BChE selectivity over AChE—relative to both shorter-chain alkyl variants and the extended dodecyl series [1][2].

Cholinesterase docking
Class-level
5-substituent occupies hydrophobic pocket; IC50 shifts 10–100× across series
Branched C5 may favor BChE selectivity over AChE based on docking models.
No direct data; binding pose inferred from aryl oxadiazole docking.
Alzheimer's Disease Cholinesterase Inhibitors Molecular Docking

5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amine: Application Scenarios


α7 nAChR Agonist Lead Generation

Based on class-level SAR demonstrating that 5-substituted 1,3,4-oxadiazol-2-amines act as full agonists at the α7 nicotinic acetylcholine receptor, 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is positioned as a screening candidate for cognitive enhancement programs targeting schizophrenia, Alzheimer's disease, and attention-deficit disorders [1]. The branched isopentyl moiety aligns with the structural features identified by Skidmore et al. (2012) as favourable for balancing α7 potency with hERG selectivity, and the compound may serve as a synthetic precursor for further N-substitution at the 2-amino position to enhance receptor affinity and pharmacokinetic properties [1][2].

Antimicrobial Screening: Gram-Positive & Gram-Negative

The established antimicrobial activity of 5-alkyl-2-amino-1,3,4-oxadiazoles against S. aureus, K. pneumoniae, E. coli, and B. subtilis supports the deployment of this compound in phenotypic screening cascades for novel antibacterial agents [3]. The branched-chain architecture may confer advantages in membrane penetration or efflux pump evasion relative to linear alkyl chain analogs, making the isopentyl variant a valuable comparator in structure–activity relationship studies aimed at combating multidrug-resistant pathogens [3][4].

Cholinesterase Isoform Selectivity Profiling

Drawing on the AChE/BChE inhibitory activity and molecular docking data established for the 1,3,4-oxadiazol-2-amine class by Pflegr et al. (2022), 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine can be rationally incorporated into a focused library aimed at dissecting cholinesterase isoform selectivity determinants [5]. Its intermediate lipophilicity and branched topology predict a distinct binding pose within the enzyme's peripheral anionic site and hydrophobic gorge, offering potential for BChE-selective inhibition—a target of increasing interest in Alzheimer's disease pathology [5][6].

Membrane Permeability & Lipophilicity Probe

With a computed LogP of 1.82, a TPSA of 64.94 Ų, and a molecular weight of 155.2 g/mol, 5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine occupies a favourable position in oral drug-like chemical space . This compound can serve as a control or calibration standard in cellular permeability assays (e.g., Caco-2, PAMPA), enabling researchers to benchmark the impact of heterocyclic core substitution on passive diffusion while controlling for hydrogen-bond donor/acceptor count . Its commercial availability at 95% purity from multiple suppliers ensures reproducible procurement for standardized assay protocols .

Application
Selection Property
Validation Focus
α7 nAChR agonist screening
α7 agonist activity profile
α7 potency and hERG selectivity balance
Antimicrobial screening studies
Scaffold-derived antimicrobial activity
Spectrum against Gram-positive and Gram-negative strains
Cholinesterase isoform profiling
Cholinesterase inhibition and docking profile
BChE/AChE isoform selectivity determinants
Permeability assay control
Computed lipophilicity and topological properties
Passive membrane permeability benchmarking
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